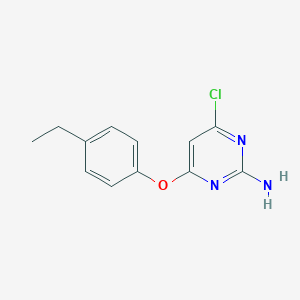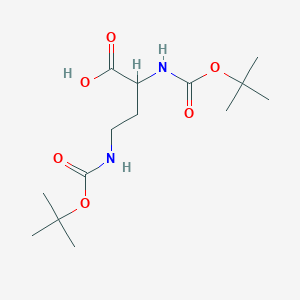
(2-Chloropyridin-3-yl)(morpholino)methanone
説明
2-Chloropyridin-3-yl)(morpholino)methanone, also known as CPM, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent, catalyst, or building block for synthesizing other compounds. CPM has been used in a variety of research areas, such as biochemistry, pharmacology, and drug development.
科学的研究の応用
Antiproliferative Activity
(2-Chloropyridin-3-yl)(morpholino)methanone has been evaluated for its antiproliferative activity. A study conducted by S. Benaka Prasad and colleagues in 2018 on a similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrated its antiproliferative properties. The compound was characterized using various spectroscopic methods, and its molecular structure was confirmed by X-ray diffraction studies (Prasad et al., 2018).
Imaging Agent for Parkinson's Disease
The compound has potential applications in imaging for Parkinson's disease. A study by Min Wang et al. in 2017 synthesized a related compound, [11C]HG-10-102-01, from a precursor similar to (2-Chloropyridin-3-yl)(morpholino)methanone. This tracer was developed for Positron Emission Tomography (PET) imaging of the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Structural Analysis
The structural characteristics of compounds similar to (2-Chloropyridin-3-yl)(morpholino)methanone have been extensively studied. B. Lakshminarayana and colleagues in 2009 analyzed the crystal and molecular structure of a related compound, providing insights into its molecular interactions and stability (Lakshminarayana et al., 2009).
Antitumor Activity
Another potential application is in antitumor activity. Zhi-hua Tang and W. Fu in 2018 synthesized a compound similar to (2-Chloropyridin-3-yl)(morpholino)methanone and tested its effects on cancer cell lines, showing distinct inhibition of proliferation (Tang & Fu, 2018).
NK-1 Antagonist Activity
Research by L. N. Jungheim et al. in 2006 involved the synthesis of compounds including (2-Chloropyridin-3-yl)(morpholino)methanone derivatives, showing NK-1 antagonist activity, which is relevant in the context of therapeutic applications (Jungheim et al., 2006).
特性
IUPAC Name |
(2-chloropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-8(2-1-3-12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSWDQBZCCVHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366259 | |
| Record name | (2-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(morpholino)methanone | |
CAS RN |
53062-98-9 | |
| Record name | (2-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)








![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
